molecular formula C6H2Br2ClFO2S B6168237 4,5-dibromo-2-fluorobenzene-1-sulfonyl chloride CAS No. 1208075-38-0

4,5-dibromo-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B6168237
CAS No.: 1208075-38-0
M. Wt: 352.40 g/mol
InChI Key: WPXKWXHOJVDDIZ-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorobenzene-1-sulfonyl chloride is a halogenated benzene derivative characterized by a sulfonyl chloride functional group (-SO₂Cl) and multiple halogen substituents (bromine and fluorine). This compound belongs to a class of sulfonyl chlorides widely utilized in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science. Its structure combines electron-withdrawing halogens and a reactive sulfonyl chloride group, which may influence its reactivity in substitution or coupling reactions.

According to commercial data from CymitQuimica, this compound is listed as discontinued across all available quantities (1g, 2.5g, 50mg–500mg), suggesting challenges in synthesis, stability, or market demand .

Properties

CAS No.

1208075-38-0

Molecular Formula

C6H2Br2ClFO2S

Molecular Weight

352.40 g/mol

IUPAC Name

4,5-dibromo-2-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2Br2ClFO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H

InChI Key

WPXKWXHOJVDDIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)S(=O)(=O)Cl)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-2-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 4,5-dibromo-2-fluorobenzene. This can be achieved by reacting 4,5-dibromo-2-fluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dibromo-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Commercial Availability and Stability

The discontinuation of 4,5-dibromo-2-fluorobenzene-1-sulfonyl chloride contrasts with other halogenated benzene sulfonyl chlorides, which may remain commercially available. For example, simpler derivatives like 2-fluorobenzene-1-sulfonyl chloride or 4-bromobenzene sulfonyl chloride are typically more accessible due to fewer synthetic hurdles or better stability .

Reactivity and Functional Group Interactions

Sulfonyl chlorides are generally reactive toward nucleophiles (e.g., amines, alcohols). However, the electron-withdrawing effects of bromine and fluorine in this compound may alter its electrophilicity. Compared to 4-nitrobenzene sulfonyl chloride (where a nitro group enhances reactivity), the bromine/fluorine combination might slow sulfonylation kinetics, necessitating harsher reaction conditions .

Biological Activity

4,5-Dibromo-2-fluorobenzene-1-sulfonyl chloride is an organic compound notable for its complex structure, which includes two bromine atoms, one fluorine atom, and a sulfonyl chloride group. Its molecular formula is C6_6H3_3Br2_2ClFOS, with a molecular weight of 352.41 g/mol. While specific biological activity data for this compound is limited, its structural characteristics suggest potential biological interactions and applications in medicinal chemistry.

The sulfonyl chloride group in this compound enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and bioactive molecules. The synthesis typically involves halogenation and sulfonation reactions, allowing for the introduction of functional groups that can further participate in nucleophilic substitution reactions or cross-coupling processes.

Biological Activity

While direct studies on the biological activity of this compound are scarce, related compounds with similar structures have demonstrated significant biological interactions. For instance:

  • Antimicrobial Activity : Compounds featuring sulfonyl chloride groups often exhibit antimicrobial properties. Research has shown that benzofuran-based compounds with similar functionalities display excellent antimicrobial activity against various pathogens .
  • Enzyme Inhibition : The sulfonyl chloride moiety can serve as a reactive site for enzyme inhibitors. For example, studies on related thiazole compounds indicate that modifications at the sulfonyl group can enhance potency against lysyl oxidase (LOX), an enzyme involved in collagen cross-linking .

Structure-Activity Relationship (SAR)

The unique arrangement of substituents in this compound contributes to its reactivity profile. A comparative analysis with structurally similar compounds reveals insights into its potential biological activities:

Compound NameStructural FeaturesUnique Aspects
1,2-Dibromo-4,5-difluorobenzeneContains two bromine and two fluorine atomsLacks sulfonyl chloride group
2,4-Difluorobenzenesulfonyl chlorideContains fluorine and sulfonyl chloride groupsLacks bromine atoms
3-Bromo-5-fluorobenzene-1-sulfonyl chlorideContains one bromine and one fluorine atomDifferent positioning of substituents
2-Bromo-4-fluorobenzenesulfonyl chlorideContains one bromine and one fluorine atomLacks additional bromine atom

This table highlights that while many compounds share similar functional groups, the specific combination found in this compound may enhance its reactivity and biological potential.

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